6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with a bromoethyl substituent at the 6-position and two methyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with bromoethylamine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
Substituted Derivatives: Products formed by substitution of the bromoethyl group
Oxidized and Reduced Derivatives: Products formed by oxidation or reduction reactions
Scientific Research Applications
6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. In the context of cancer treatment, the compound acts as a CDK inhibitor, binding to the ATP-binding site of the kinase and preventing its activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with other molecular targets and pathways is also being explored in various research studies.
Comparison with Similar Compounds
6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including antiproliferative and antimicrobial properties.
Pyrimido[4,5-d]pyrimidine: Structurally similar to purines and pteridines, with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
6-(2-bromoethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-12-8-6-14(4-3-11)5-7(8)9(15)13(2)10(12)16/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPWLJZDEOEFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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